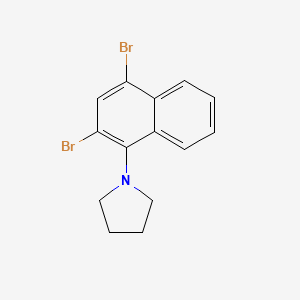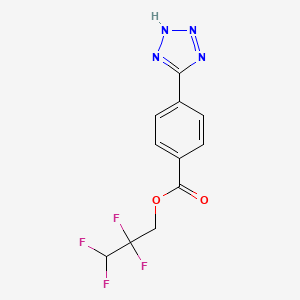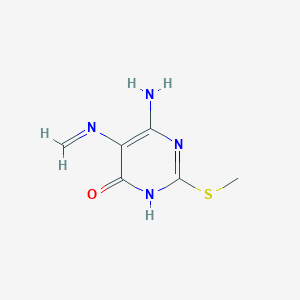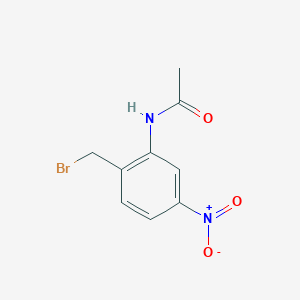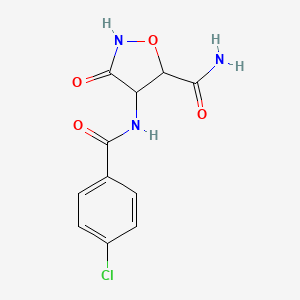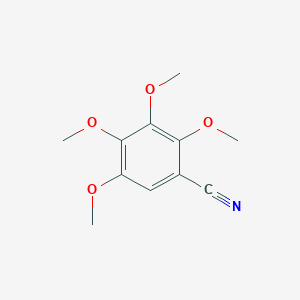
2,3,4,5-Tetramethoxybenzonitrilato
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-テトラメトキシベンゾニトリルは、ベンゼン環に4つのメトキシ基とニトリル基が結合した有機化合物です。
2. 製法
合成経路と反応条件
2,3,4,5-テトラメトキシベンゾニトリルの合成は、一般的に以下の手順で行われます。
出発物質: 2,3,4,5-テトラメトキシトルエンから始めます。
ブラン反応: 2,3,4,5-テトラメトキシトルエンをホルムアルデヒドと塩酸と反応させて、1-クロロメチル-2,3,4,5-テトラメトキシベンゼンを生成します。
コーンブルム酸化: クロロメチル誘導体をジメチルスルホキシド(DMSO)と炭酸水素ナトリウムで酸化し、2,3,4,5-テトラメトキシベンズアルデヒドを得ます。
工業的製法
2,3,4,5-テトラメトキシベンゾニトリルの工業的製法は、文献にあまり記載されていません。上記に記載された合成方法は、反応条件を大規模生産用に最適化することで、工業的にスケールアップすることができます。
3. 化学反応解析
反応の種類
2,3,4,5-テトラメトキシベンゾニトリルは、以下のようなさまざまな化学反応を起こす可能性があります。
酸化: 対応するキノンを生成するために酸化することができます。
還元: 還元反応により、ニトリル基をアミンに変換することができます。
置換: 適切な条件下では、メトキシ基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や触媒水素化などの還元剤を使用することができます。
置換: ハロゲンや求核剤などの試薬を置換反応に用いることができます。
主要な生成物
酸化: キノンやその他の酸化誘導体。
還元: アミンおよび関連化合物。
置換: 使用した試薬に応じて、さまざまな置換誘導体。
4. 科学研究への応用
2,3,4,5-テトラメトキシベンゾニトリルは、科学研究でいくつかの応用があります。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物の誘導体は、抗酸化作用や抗菌作用などの潜在的な生物活性について研究されています。
医学: 特に新規薬剤の開発において、その潜在的な治療的応用が調査されています。
工業: 染料、顔料、その他の工業用化学品の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethoxybenzonitrilato typically involves the following steps:
Starting Material: The process begins with 2,3,4,5-tetramethoxytoluene.
Blanc Reaction: This involves the reaction of 2,3,4,5-tetramethoxytoluene with formaldehyde and hydrochloric acid to form 1-chloromethyl-2,3,4,5-tetramethoxybenzene.
Kornblum Oxidation: The chloromethyl derivative is then oxidized using dimethyl sulfoxide (DMSO) and sodium bicarbonate to yield 2,3,4,5-tetramethoxybenzaldehyde.
Oxidation: Finally, the benzaldehyde is oxidized using hydrogen peroxide to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
2,3,4,5-Tetramethoxybenzonitrilato can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,3,4,5-Tetramethoxybenzonitrilato has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
2,3,4,5-テトラメトキシベンゾニトリルの作用機序は、さまざまな分子標的との相互作用を伴います。メトキシ基は水素結合やその他の相互作用に関与する可能性があり、ニトリル基は化学反応で求電子剤として作用する可能性があります。 これらの相互作用は、化合物の反応性や生物活性に影響を与える可能性があります .
類似化合物との比較
類似化合物
2,3,4,5-テトラメトキシベンズアルデヒド: 構造は類似していますが、ニトリル基の代わりにアルデヒド基があります。
2,3,4,5-テトラメトキシトルエン: 2,3,4,5-テトラメトキシベンゾニトリルの合成における前駆体です。
3,4,5-トリメトキシベンゾニトリル: 2,3,4,5-テトラメトキシベンゾニトリルと比較して、1つのメトキシ基がありません。
独自性
2,3,4,5-テトラメトキシベンゾニトリルは、4つのメトキシ基が存在することによってユニークです。これにより、化学的および生物学的特性に大きな影響を与え、研究や産業におけるさまざまな用途に役立つ化合物となっています。
特性
IUPAC Name |
2,3,4,5-tetramethoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-13-8-5-7(6-12)9(14-2)11(16-4)10(8)15-3/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIDBYBROXWWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C#N)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40791162 |
Source


|
| Record name | 2,3,4,5-Tetramethoxybenzonitrilato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40791162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675584-08-4 |
Source


|
| Record name | 2,3,4,5-Tetramethoxybenzonitrilato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40791162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-](/img/structure/B12538960.png)
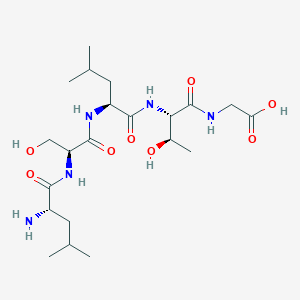
![1-[3-(Benzyloxy)propyl]piperazine](/img/structure/B12538968.png)
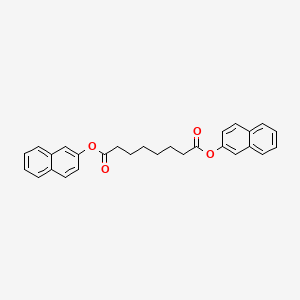
![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)

![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)
